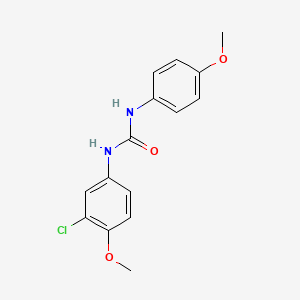![molecular formula C18H20Cl2N4O B5316469 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPA" and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
CMPA acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in regulating mood, anxiety, and stress. By blocking the 5-HT1A receptor, CMPA can reduce anxiety and stress levels. In addition, CMPA has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
CMPA has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. CMPA has also been found to have anti-tumor properties, which may be due to its ability to induce apoptosis in cancer cells. In addition, CMPA has been shown to improve cognitive function by increasing acetylcholine levels.
实验室实验的优点和局限性
One advantage of using CMPA in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using CMPA is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on CMPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of infectious diseases such as tuberculosis. In addition, further research is needed to fully understand the mechanism of action of CMPA and its potential side effects.
合成方法
CMPA can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 2-bromoacetylchloride, followed by the reaction of the resulting product with 5-chloro-2-methylphenylpiperazine. The final product is obtained through the reaction of the intermediate product with 2-aminoacetamide. This synthesis method has been optimized to yield high purity CMPA.
科学研究应用
CMPA has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, CMPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. CMPA has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis.
属性
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c1-13-2-3-14(19)10-16(13)24-8-6-23(7-9-24)12-18(25)22-17-5-4-15(20)11-21-17/h2-5,10-11H,6-9,12H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDGRRNSRNUVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-acetyl-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5316389.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![6-isopropyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5316420.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5316429.png)
![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)
![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)

![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)